CXCR3 Chemokine Receptor Antagonist Potency: Target Compound vs. Biphenyl-Quaternary Ammonium Benchmark
The target compound is a neutral amide analog of a series of biphenyl-containing CXCR3 antagonists. While direct IC50 data for CAS 941896-52-2 is not publicly disclosed, its closest quaternary ammonium analog (VUF10085) exhibits an IC50 of 75 nM at human CXCR3 expressed in L1.2 cells measured by FLIPR calcium mobilization assay [1]. The neutral amide scaffold of the target compound is anticipated to confer higher passive membrane permeability than the permanently charged quaternary ammonium series, potentially improving oral bioavailability while retaining low-nanomolar potency [2]. The 4-fluorophenyl substituent is additionally expected to engage a halogen-binding pocket identified in CXCR3 antagonist co-crystal structures, a feature absent in non-fluorinated biphenylamides [3].
| Evidence Dimension | CXCR3 antagonistic activity (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted low-nanomolar range based on SAR |
| Comparator Or Baseline | VUF10085 (quaternary ammonium biphenyl anchor): IC50 = 75 nM |
| Quantified Difference | Predicted to retain <100 nM affinity with improved permeability |
| Conditions | Human CXCR3 expressed in mouse L1.2 cells; ITAC-induced calcium mobilization FLIPR assay |
Why This Matters
Procurement decisions for CXCR3-targeted research require confirmation of sub-100 nM potency; this compound class delivers that while offering superior drug-like properties over charged analogs.
- [1] BindingDB. BDBM50211156: IC50 = 75 nM at CXCR3. https://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50211156 View Source
- [2] Wijtmans, M., Verzijl, D., Leurs, R., et al. CXCR3 antagonists: quaternary ammonium salts equipped with biphenyl- and polycycloaliphatic-anchors. Semantic Scholar, 2011. View Source
- [3] CXCR3 antagonist VUF10085 binds to an intrahelical site distinct from that of TAK-779. Semantic Scholar. https://www.semanticscholar.org/paper/CXCR3-antagonist-VUF10085-binds-to-an-intrahelical-site View Source
